

In Vitro Biological Activity of CCT367766: A Technical Guide

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Compound of Interest

Compound Name: CCT367766 formic

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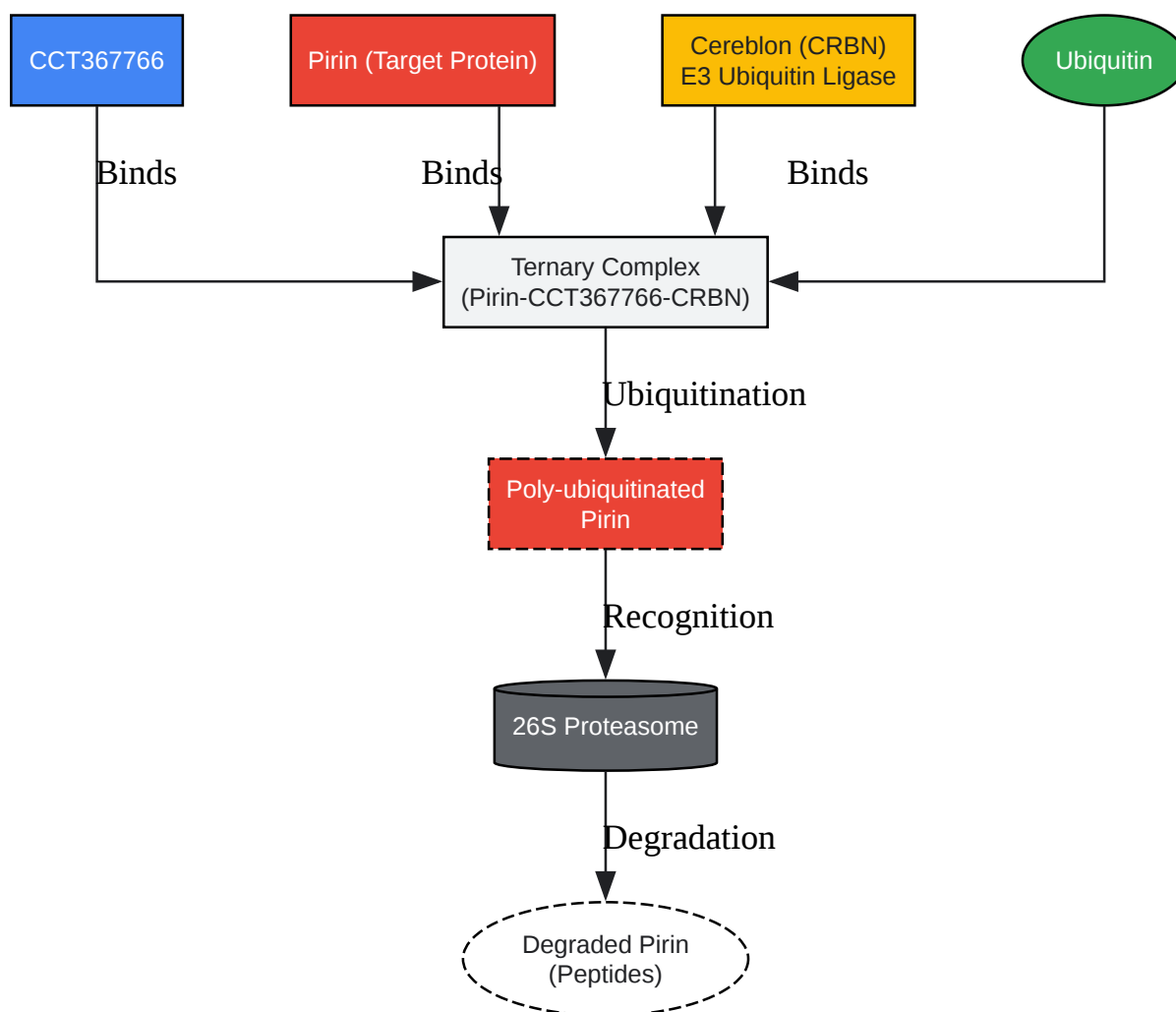
For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT367766 is a third-generation, potent, and selective heterobifunctional protein degrader known as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the targeted intracellular degradation of Pirin, a nuclear protein implicated as a transcriptional coregulator, particularly within the NF- κ B signaling pathway.[3][4] As a chemical probe, CCT367766 provides a powerful tool for studying the biological functions of Pirin and its role in various disease states, including cancer.[1][5] This document outlines the in vitro biological activity of CCT367766, its mechanism of action, and detailed protocols for its characterization.

Mechanism of Action

CCT367766 functions by co-opting the cell's native ubiquitin-proteasome system to selectively eliminate the Pirin protein.[3] This is achieved through its bifunctional nature: one end of the molecule binds to Pirin, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This binding induces the formation of a ternary complex (Pirin-CCT367766-CRBN), which brings Pirin into close proximity with the E3 ligase machinery.[4] This proximity facilitates the poly-ubiquitination of Pirin, marking it for recognition and subsequent degradation by the 26S proteasome.[4]



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Mechanism of CCT367766-induced Pirin degradation.

Quantitative In Vitro Activity

The efficacy of CCT367766 has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical and Cellular Activity of CCT367766

Parameter	Description	Value	Reference
Binding Affinity (Kd)			
Pirin	Dissociation constant for recombinant Pirin	55 nM	[1][2]
CRBN	Dissociation constant for recombinant Cereblon	120 nM	[1][2]
Binding Affinity (IC50)			
CRBN-DDB1 Complex	50% inhibitory concentration for binding to the CRBN-DDB1 complex	490 nM	[1][2][3]
Cellular Degradation			
DC50	50% degradation concentration in SK-OV-3 cells	~12 nM	[3]

| Dmax | Maximum degradation observed in SK-OV-3 cells | ~96% |[3] |

Cellular Activity in SK-OV-3 Cells

The human ovarian carcinoma cell line, SK-OV-3, which expresses sufficient levels of both Pirin and CRBN, has been used as a model system to evaluate the cellular activity of CCT367766.[6][7]

- **Concentration-Dependent Degradation:** Treatment of SK-OV-3 cells with CCT367766 for 2 hours resulted in a concentration-dependent reduction of Pirin protein, with near-complete degradation observed at a concentration of 50 nM.[1][3]
- **Time-Dependent Degradation:** In time-course experiments, CCT367766 (at concentrations from 50 to 1500 nM) induced a time-dependent depletion of Pirin over 24 hours.[1][2] These experiments also revealed a characteristic "hook effect," a phenomenon common to

PROTACs where efficacy decreases at very high concentrations due to the formation of unproductive binary complexes.[1][6][7]

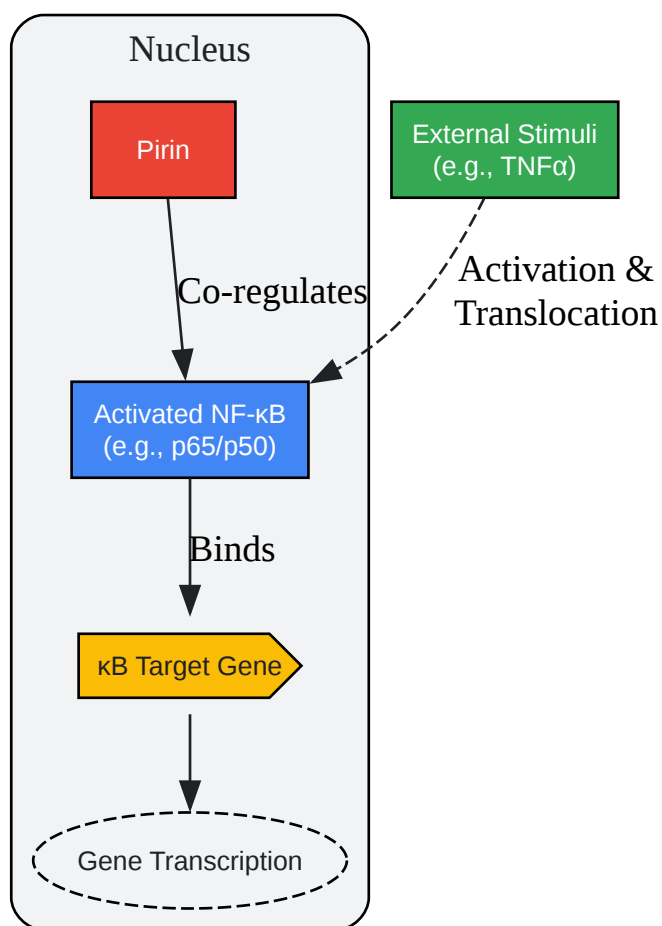
Table 2: Summary of Pirin Depletion in SK-OV-3 Cells at 24 Hours

CCT367766 Conc. (nM)	Duration (h)	Observed Pirin Level	Reference
50	24	Further reduction	[8]
100	24	Further reduction	[8]
250	24	Strong depletion	[8]
500	24	Near-complete depletion	[8]
1000	24	Near-complete depletion	[8]
1500	24	Near-complete depletion	[8]

Note: This table summarizes trends observed in immunoblotting experiments. Quantitative values are typically determined by densitometry analysis.[8]

Pirin Signaling Context

Pirin is a nuclear protein that acts as a transcriptional coregulator.[3] It has been shown to interact with the NF- κ B signaling pathway, a critical mediator of gene expression involved in inflammation, immunity, and cell survival.[9][10] Pirin can form complexes with NF- κ B proteins (such as p50 and p65) and other co-regulators like Bcl3 to modulate the transcription of target genes.[10][11] By inducing the degradation of Pirin, CCT367766 serves as a valuable tool to probe the downstream consequences of Pirin depletion on NF- κ B and other signaling cascades.[3]

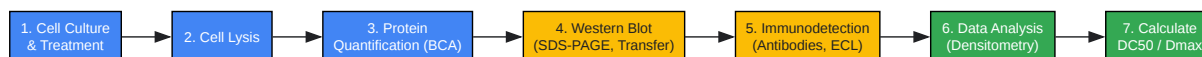


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Pirin's role as a co-regulator in NF-κB signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro activity of CCT367766.



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Workflow for quantifying Pirin degradation.

Protocol 1: Cell Culture and Treatment

- Cell Line: SK-OV-3 (human ovarian carcinoma).[8]
- Culture Medium: McCoy's 5A or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][8]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. [8]
- Seeding: Seed 2 x 10⁵ SK-OV-3 cells per well in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of treatment.[4][8]
- Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations (e.g., 0.5 nM to 1500 nM). Include a DMSO-only vehicle control.[8]
- Treatment: Replace the culture medium with the medium containing the various concentrations of CCT367766 or the vehicle control.
- Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[8]

Protocol 2: Western Blotting for Pirin Degradation

- Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[3][8]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]
- Sample Preparation: Load equal amounts of protein (e.g., 20-30 µg) per lane. Add Laemmli sample buffer and heat samples at 95°C for 5 minutes.[8]
- SDS-PAGE: Separate proteins by size on a 4-20% Tris-glycine polyacrylamide gel.[8]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][8]

- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Pirin. On a separate or stripped membrane, probe with a loading control antibody (e.g., GAPDH, β -actin, or vinculin).[4][8]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
- Detection: After further washes, detect protein bands using an enhanced chemiluminescence (ECL) substrate and a suitable imaging system.[8]
- Analysis: Quantify the band intensities using densitometry software. Normalize the Pirin band intensity to the loading control for each sample. Calculate the percentage of Pirin degradation relative to the vehicle control to determine DC₅₀ and D_{max} values.[3]

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